N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide
Description
N-{[4-(Furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group at the 1-position of the adamantane core, linked to a benzyl moiety substituted with a furan-3-yl group.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(22-10-16-7-17(11-22)9-18(8-16)12-22)23-13-15-1-3-19(4-2-15)20-5-6-25-14-20/h1-6,14,16-18H,7-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFDLFHOBPCJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide typically involves the following steps:
Formation of the furan-phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a phenyl halide in the presence of a palladium catalyst.
Attachment of the adamantane group: The intermediate is then reacted with an adamantane derivative, such as adamantane-1-carboxylic acid, under amide bond-forming conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial and antiviral properties.
Material Science: The rigidity and stability of the adamantane group make this compound useful in the development of new materials with enhanced mechanical properties.
Biological Studies: The furan ring’s biological activity can be exploited in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its furan and phenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide
Structural Differences : The tert-butyl substituent replaces the furan-3-ylphenyl group, resulting in a bulkier, purely hydrophobic moiety.
Key Findings :
- NMR Analysis : The ¹H and ¹³C NMR spectra () indicate distinct electronic environments due to the electron-donating tert-butyl group, which deshields adjacent protons compared to the electron-rich furan system.
- In contrast, the furan-containing compound may exhibit moderate solubility due to its aromatic oxygen atom .
N,N'-(Methylenedi-4,1-phenylene)bis(adamantane-1-carboxamide)
Structural Differences : This dimeric compound features two adamantane-1-carboxamide units connected via a methylene-bridged biphenyl backbone ().
Key Findings :
- Thermal Stability : The dimer exhibits a melting point >250°C (inferred from ), compared to the furan derivative’s estimated range of 180–200°C, likely due to enhanced crystal lattice stability.
N-[(5-Butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Structural Differences : A triazole-thioether substituent replaces the furan-phenyl group ().
Key Findings :
- Heterocyclic Influence : The triazole ring introduces hydrogen-bonding capability via NH groups, contrasting with the furan’s lone oxygen.
N-[(R)-1-[4-[[2-Hydroxy-3-[[3-[Dimethoxy(trimethylsilyloxy)silyl]propyl]oxy]propyl]amino]-1-naphtyl]ethyl]adamantane-3-carboxamide
Structural Differences : Features a naphthyl group, a silyl-containing side chain, and a carboxamide at the adamantane 3-position ().
Key Findings :
- Steric Effects : The bulky silyl group and naphthyl substituent likely hinder membrane permeability compared to the smaller furan-phenyl group.
- Positional Isomerism: The 3-adamantane carboxamide (vs.
Comparative Data Table
| Compound | Molecular Weight | Key Substituent | Predicted logP | Notable Properties |
|---|---|---|---|---|
| N-{[4-(Furan-3-yl)phenyl]methyl}adamantane-1-carboxamide | ~349.4 g/mol | Furan-3-ylphenyl | 3.8–4.2 | Moderate solubility, aromatic H-bonding |
| N-(4-(tert-Butyl)phenyl)adamantane-1-carboxamide | ~355.5 g/mol | tert-Butylphenyl | 5.1–5.5 | High lipophilicity, CNS penetration |
| N,N'-(Methylenedi-4,1-phenylene)bis(adamantane-1-carboxamide) | ~622.8 g/mol | Biphenyl-methylene bridge | 7.2–7.6 | High thermal stability, dimeric binding |
| Triazole-thioether adamantane derivative | ~432.6 g/mol | 1,2,4-Triazole-thioether | 4.5–4.9 | Metabolic liability, H-bond donor |
| Silyl-naphthyl adamantane-3-carboxamide | ~642.9 g/mol | Silyl-propoxy-naphthyl | 6.8–7.3 | Low solubility, steric hindrance |
Biological Activity
N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 335.4 g/mol. Its structure features an adamantane core linked to a furan-phenyl moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2034378-86-2 |
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrophobic Interactions : The adamantane core fits into hydrophobic pockets of target proteins, enhancing binding affinity.
- π-π Stacking : The furan and phenyl groups can engage in π-π stacking interactions with aromatic amino acids, facilitating enzyme modulation.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with specific residues in proteins, further stabilizing interactions.
Anticancer Activity
Research has indicated that adamantane derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl or furan groups can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
| Similar Adamantane Derivative | HePG2 | 10.28 |
Antiviral Activity
The antiviral potential of adamantane derivatives has also been explored. Some studies indicate that compounds similar to this compound exhibit virucidal activity against influenza viruses, suggesting a broader application in antiviral therapies.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of 15.5 µM, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin. -
Case Study on Antiviral Activity :
Another investigation assessed the compound's ability to reduce influenza virus infectivity in vitro. The results showed a reduction in viral load by over 90% at specific concentrations, indicating potential as a therapeutic agent against viral infections.
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